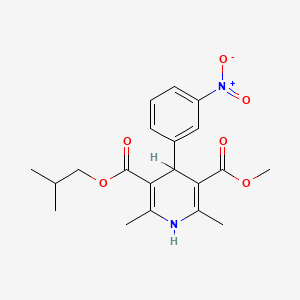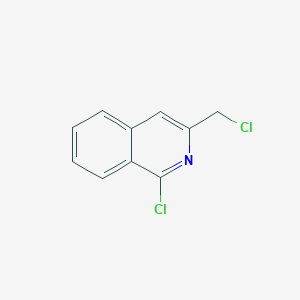
1-Chloro-3-(chloromethyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(chloromethyl)isoquinoline is a chemical compound with the molecular formula C10H7Cl2N and a molecular weight of 212.07 g/mol . It is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of two chlorine atoms, one attached to the isoquinoline ring and the other to a methyl group.
Méthodes De Préparation
The synthesis of 1-Chloro-3-(chloromethyl)isoquinoline can be achieved through various synthetic routes. One common method involves the chlorination of isoquinoline derivatives under controlled conditions. For instance, the reaction of isoquinoline with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) can yield this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.
Analyse Des Réactions Chimiques
1-Chloro-3-(chloromethyl)isoquinoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides. For example, reacting with an amine can produce an aminoisoquinoline derivative.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives. Oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Applications De Recherche Scientifique
1-Chloro-3-(chloromethyl)isoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules. Its derivatives have been studied for their potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(chloromethyl)isoquinoline involves its interaction with molecular targets through its reactive chlorine atoms. These atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved in its action depend on the specific biological or chemical context in which it is used .
Comparaison Avec Des Composés Similaires
1-Chloro-3-(chloromethyl)isoquinoline can be compared with other isoquinoline derivatives such as:
1-Chloroisoquinoline: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
3-Chloroisoquinoline: Similar structure but with the chlorine atom positioned differently, affecting its reactivity and applications.
1,3-Dichloroisoquinoline: Contains two chlorine atoms on the isoquinoline ring, leading to different chemical properties and reactivity.
These comparisons highlight the unique reactivity and applications of this compound due to its specific substitution pattern.
Propriétés
IUPAC Name |
1-chloro-3-(chloromethyl)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c11-6-8-5-7-3-1-2-4-9(7)10(12)13-8/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQPIHOCLGAIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-1-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2600579.png)
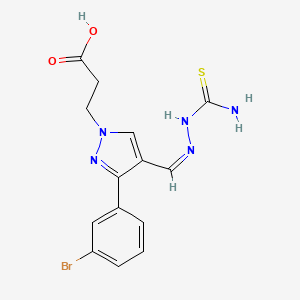
![5-methyl-7-(pyrrolidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2600582.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2600584.png)
![1,7,7-trimethyl-N,N-bis(2-methylpropyl)-2-oxo-4-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B2600585.png)
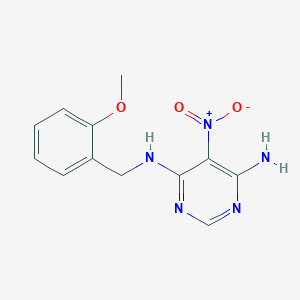
![N-(3-chlorophenyl)-2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanamide](/img/structure/B2600588.png)
![2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B2600589.png)
![8-(3-hydroxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2600591.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2600594.png)
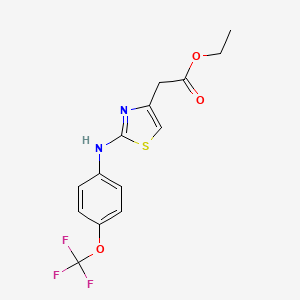
![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
